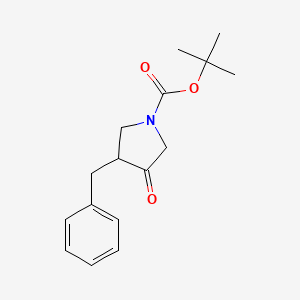
2-(3,4-dimethoxyphenyl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide, also known as DMINDA, is a synthetic compound that has gained attention for its potential use in scientific research. DMINDA is a member of the indole-based compounds family, which has been found to possess various biological activities.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide acts as a reversible inhibitor of the MAO-A enzyme, which results in increased levels of serotonin and norepinephrine in the brain. This leads to an antidepressant and anxiolytic effect. This compound also has affinity for the SERT, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. This leads to an antidepressant and anxiolytic effect. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide has the advantage of being a selective and potent inhibitor of the MAO-A enzyme, which makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, this compound has limitations in terms of its solubility and stability, which may affect its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide. One direction is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Another direction is the investigation of the neuroprotective effects of this compound. Additionally, the development of new synthesis methods for this compound may improve its solubility and stability, which would increase its potential for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 1,2-dimethyl-1H-indole-5-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-valine and trifluoroacetic acid to obtain this compound. The synthesis method has been optimized to achieve a high yield of this compound with minimal by-products.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit selective and potent inhibition of the monoamine oxidase A (MAO-A) enzyme, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This compound has also been found to have affinity for the serotonin transporter (SERT), which regulates the reuptake of serotonin in the brain. These properties make this compound a promising candidate for the development of new antidepressant and anxiolytic drugs.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-9-17-10-16(5-7-18(17)23(14)2)13-22-21(24)12-15-6-8-19(25-3)20(11-15)26-4/h5-11H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFRCKEOIXCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325924 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852137-68-9 | |
| Record name | 2-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)

![8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2848034.png)


![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2848045.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848046.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2848047.png)
